molecular formula C21H17ClN2OS B188642 10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin CAS No. 69195-68-2

10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin

Cat. No. B188642
CAS RN: 69195-68-2
M. Wt: 380.9 g/mol
InChI Key: WDVUPRYDUIROSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin, commonly referred to as CMI-977, is a synthetic compound that belongs to the class of dibenzothiepin derivatives. This compound has gained significant attention in the scientific research community due to its potential therapeutic applications in the treatment of various diseases and disorders. In

Mechanism Of Action

The exact mechanism of action of CMI-977 is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and receptors involved in the inflammatory and pain pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which play a key role in the inflammatory response. CMI-977 has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood and emotions.

Biochemical And Physiological Effects

CMI-977 has been shown to have potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to modulate the levels of various neurotransmitters in the brain, leading to its potential use in the treatment of depression and anxiety disorders. CMI-977 has been shown to have a good safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.

Advantages And Limitations For Lab Experiments

One of the main advantages of CMI-977 is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various diseases and disorders. However, one of the limitations for lab experiments is the complex synthesis method of CMI-977, which can make it difficult to obtain pure and high-quality samples for research purposes. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977.

Future Directions

There are several future directions for the research and development of CMI-977. One potential direction is to further explore its potential use in the treatment of chronic pain and inflammatory conditions. Another direction is to investigate its potential use in the treatment of depression and anxiety disorders. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of CMI-977, which could lead to the development of safer and more effective drugs in the future.

Synthesis Methods

The synthesis of CMI-977 involves a multi-step process, starting with the reaction of 8-chloro-10,11-dihydrodibenzo(b,f)thiepin with aniline to form the intermediate product, 8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-carboxylic acid anilide. This intermediate is then treated with phosgene to form the final product, CMI-977. The purity and yield of CMI-977 can be improved by using various purification techniques such as recrystallization and column chromatography.

Scientific Research Applications

CMI-977 has been extensively studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain, rheumatoid arthritis, and other inflammatory conditions. CMI-977 has also been studied for its potential use in the treatment of depression and anxiety disorders, as it has been shown to modulate the levels of various neurotransmitters in the brain.

properties

CAS RN

69195-68-2

Product Name

10-(Anilinocarbonylamino)-8-chloro-10,11-dihydrodibenzo(b,f)thiepin

Molecular Formula

C21H17ClN2OS

Molecular Weight

380.9 g/mol

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-3-phenylurea

InChI

InChI=1S/C21H17ClN2OS/c22-15-10-11-20-17(13-15)18(12-14-6-4-5-9-19(14)26-20)24-21(25)23-16-7-2-1-3-8-16/h1-11,13,18H,12H2,(H2,23,24,25)

InChI Key

WDVUPRYDUIROSV-UHFFFAOYSA-N

SMILES

C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4

Canonical SMILES

C1C(C2=C(C=CC(=C2)Cl)SC3=CC=CC=C31)NC(=O)NC4=CC=CC=C4

Origin of Product

United States

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